

theoretical studies of 2-Chloro-1-isopropyl-1H-imidazole

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Compound of Interest

Compound Name: 2-Chloro-1-isopropyl-1H-imidazole

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An In-Depth Technical Guide to the Theoretical and Computational Investigation of **2-Chloro-1-isopropyl-1H-imidazole**

Authored by: A Senior Application Scientist Abstract

This technical guide provides a comprehensive theoretical framework for the investigation of **2-Chloro-1-isopropyl-1H-imidazole**, a heterocyclic compound of interest in medicinal and materials science. The imidazole scaffold is a cornerstone in the development of therapeutic agents, and understanding the structural, electronic, and reactive properties of its derivatives is paramount for rational drug design.^{[1][2][3]} This document outlines a systematic approach employing quantum chemical calculations and molecular docking simulations to elucidate the molecule's fundamental characteristics. We will delve into the causality behind the selection of computational methods, ensuring a self-validating and robust theoretical protocol. The insights derived from these studies are crucial for researchers, scientists, and drug development professionals seeking to explore the potential of this and related imidazole derivatives.

Introduction: The Significance of the Imidazole Scaffold

Imidazole derivatives are a prominent class of heterocyclic compounds in medicinal chemistry, recognized for their wide array of biological activities.^{[2][4]} They are integral components of many existing drugs, including those for treating hypertension.^{[2][4]} The versatility of the

imidazole ring, with its electron-rich nature and capacity for hydrogen bonding, makes it a privileged structure in drug discovery.^[3] The specific compound, **2-Chloro-1-isopropyl-1H-imidazole** ($C_6H_9ClN_2$), features a chloro substitution at the 2-position and an isopropyl group at the 1-position, modifications that are expected to significantly influence its steric and electronic properties, and consequently its biological activity.^[5] Theoretical studies provide a powerful, cost-effective means to predict these properties before embarking on extensive experimental synthesis and testing.

Molecular Structure and Conformational Analysis

A thorough understanding of a molecule's three-dimensional structure is the foundation of any theoretical investigation. For **2-Chloro-1-isopropyl-1H-imidazole**, the primary conformational flexibility arises from the rotation of the isopropyl group relative to the imidazole ring.

Rationale for Conformational Analysis

The identification of the global minimum energy conformation is critical, as it represents the most stable structure of the molecule and is the basis for all subsequent quantum chemical calculations. Different conformers can exhibit distinct electronic properties and binding affinities to biological targets.

Experimental Protocol: Conformational Search

- Initial Structure Generation: The 2D structure of **2-Chloro-1-isopropyl-1H-imidazole** is drawn using a molecular editor and converted to a 3D structure.
- Potential Energy Surface Scan: A relaxed potential energy surface scan is performed by systematically rotating the dihedral angle defined by the C-N bond connecting the isopropyl group to the imidazole ring. This is typically done in increments of 10-15 degrees.
- Geometry Optimization: The structures corresponding to the minima on the potential energy surface are then fully optimized using a computationally less expensive method, such as a semi-empirical method (e.g., PM7) or a small basis set DFT calculation.
- Final Optimization: The lowest energy conformers are then re-optimized using a higher level of theory (as described in the next section) to accurately determine their relative energies and geometric parameters.

Quantum Chemical Calculations: A DFT-Based Approach

Density Functional Theory (DFT) has become the workhorse of computational chemistry for its excellent balance of accuracy and computational cost, making it ideal for studying molecules of this size.^{[6][7]}

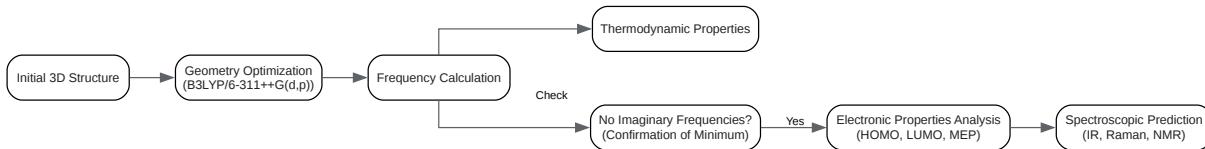
The "Why": Selecting the Right Functional and Basis Set

The choice of the DFT functional and basis set is a critical decision that directly impacts the accuracy of the results.

- Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated choice for organic molecules, providing reliable geometric and electronic properties.^[8]
- Basis Set: The 6-311++G(d,p) basis set is recommended. The "6-311" indicates a triple-zeta quality basis set, providing a flexible description of the valence electrons. The "++G" adds diffuse functions to both heavy atoms and hydrogens, which are important for describing non-covalent interactions and lone pairs. The "(d,p)" adds polarization functions, which are crucial for accurately describing the bonding in cyclic systems and strained geometries.

Workflow for DFT Calculations

The following diagram illustrates the typical workflow for the DFT-based analysis of **2-Chloro-1-isopropyl-1H-imidazole**.



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Caption: A typical workflow for DFT calculations on **2-Chloro-1-isopropyl-1H-imidazole**.

Optimized Molecular Geometry

The geometry optimization will yield the most stable 3D structure of the molecule. Key parameters to analyze include bond lengths, bond angles, and dihedral angles. Based on studies of similar imidazole derivatives, the imidazole ring is expected to be nearly planar.[\[9\]](#) [\[10\]](#)

Table 1: Predicted Geometrical Parameters for **2-Chloro-1-isopropyl-1H-imidazole**

Parameter	Predicted Value (Å or °)	Justification
C2-Cl Bond Length	~1.73 Å	Typical C-Cl bond length in chlorinated imidazoles.
N1-C(isopropyl)	~1.48 Å	Standard C-N single bond length.
Imidazole Ring Bonds	1.32 - 1.39 Å	Consistent with the aromatic character of the imidazole ring. [6]

| Imidazole Ring Angles | 105 - 112 ° | Typical for a five-membered heterocyclic ring. |

Vibrational Analysis

A frequency calculation is a crucial step that serves two purposes:

- Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.
- Prediction of IR and Raman Spectra: The calculated vibrational frequencies can be used to predict the infrared and Raman spectra of the molecule, which can be compared with experimental data for validation.

Frontier Molecular Orbitals (FMOs) and Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity.

- HOMO: Represents the ability to donate an electron. The region of the molecule where the HOMO is localized is prone to electrophilic attack.
- LUMO: Represents the ability to accept an electron. The region where the LUMO is localized is susceptible to nucleophilic attack.
- HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A larger gap implies higher stability and lower reactivity.[\[2\]](#)

Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map that illustrates the charge distribution on the molecule's surface. It is an invaluable tool for identifying sites for intermolecular interactions.

- Red Regions (Negative Potential): Indicate electron-rich areas, such as around the nitrogen atoms, which are potential sites for electrophilic attack and hydrogen bond acceptance.
- Blue Regions (Positive Potential): Indicate electron-poor areas, which are susceptible to nucleophilic attack.
- Green Regions (Neutral Potential): Indicate areas of nonpolar character.

Predicted Spectroscopic Properties

While experimental data for **2-Chloro-1-isopropyl-1H-imidazole** is not readily available in the public domain, DFT calculations can provide reliable predictions of its spectroscopic signatures.
[\[11\]](#)

NMR Spectroscopy

Chemical shifts for ^1H and ^{13}C can be calculated using the GIAO (Gauge-Independent Atomic Orbital) method. These predicted spectra are invaluable for confirming the structure of the synthesized compound.

IR Spectroscopy

The calculated vibrational frequencies and intensities can be plotted to generate a theoretical IR spectrum. This can aid in the identification of key functional groups in the molecule.

Table 2: Predicted Key IR Vibrational Frequencies

Vibrational Mode	Predicted Frequency (cm ⁻¹)	Intensity
C-H stretching (aliphatic)	2970-2850	Medium-Strong
C=C and C=N stretching	1590, 1480	Medium-Strong

| C-Cl stretching | ~750 | Strong |

Molecular Docking: Probing Biological Potential

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1][12] This is particularly useful in drug discovery for predicting the binding affinity and mode of a ligand to the active site of a protein.[1]

Rationale and Target Selection

Given the known antimicrobial and anticancer activities of many imidazole derivatives, a relevant protein target should be selected for docking studies.[3][12][13] For instance, cytochrome P450 enzymes are common targets for antifungal agents.[14][15]

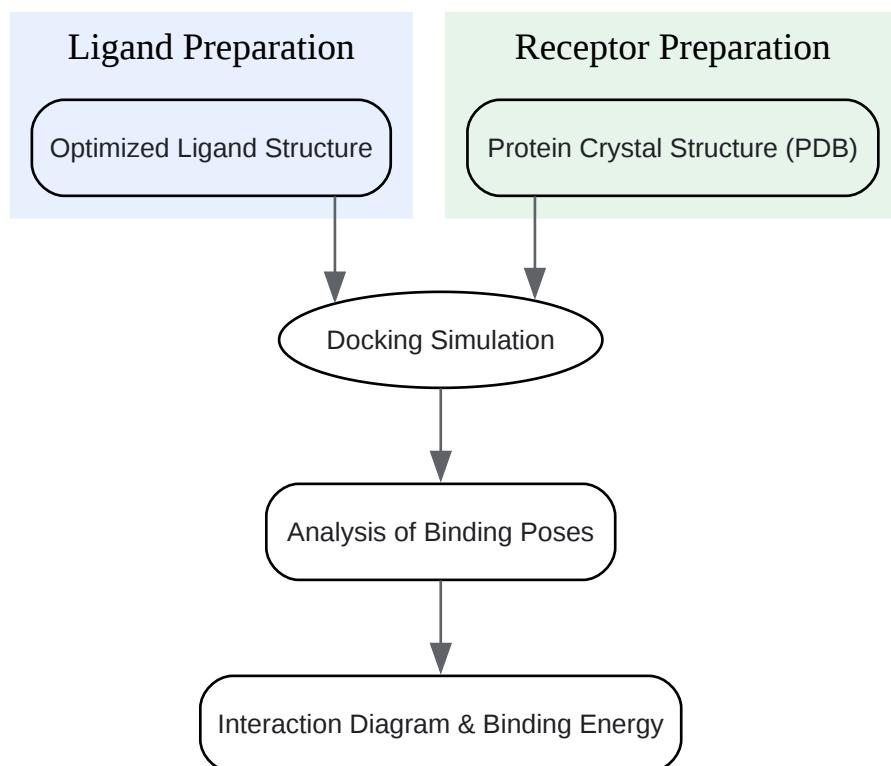
Experimental Protocol: Molecular Docking

- Ligand Preparation: The optimized 3D structure of **2-Chloro-1-isopropyl-1H-imidazole** is prepared by adding hydrogen atoms and assigning partial charges.
- Receptor Preparation: The 3D crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, hydrogen atoms are added, and charges are assigned.

- Binding Site Definition: The active site of the protein is defined, typically based on the location of the co-crystallized ligand or through literature analysis.
- Docking Simulation: A docking algorithm (e.g., AutoDock, Glide) is used to explore the conformational space of the ligand within the active site and to score the different binding poses.
- Analysis of Results: The results are analyzed based on the binding energy (or docking score) and the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein residues.

Visualization of Ligand-Protein Interactions

The following diagram illustrates the conceptual workflow for a molecular docking study.



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Caption: Conceptual workflow for a molecular docking study.

Conclusion

This technical guide has outlined a comprehensive theoretical approach for the characterization of **2-Chloro-1-isopropyl-1H-imidazole**. By employing a combination of conformational analysis, DFT calculations, and molecular docking, a deep understanding of the molecule's structural, electronic, and potential biological properties can be achieved. The protocols and rationale described herein provide a robust framework for researchers to not only investigate this specific compound but also to apply these principles to the broader class of imidazole derivatives in the pursuit of novel therapeutic agents and functional materials.

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